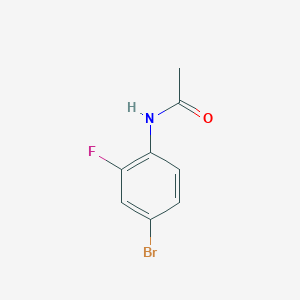

N-(4-Bromo-2-fluorophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYGKMDWQBWUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186293 | |

| Record name | N-(4-Bromo-2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-66-9 | |

| Record name | N-(4-Bromo-2-fluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromo-2-fluorophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Bromo-2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-bromo-2-fluorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3HCD2QTE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to N-(4-Bromo-2-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Workhorse of Medicinal Chemistry

In the vast landscape of chemical synthesis, certain molecules, while not therapeutic agents themselves, are of paramount importance. They are the silent workhorses, the crucial building blocks from which complex, life-altering pharmaceuticals are constructed. N-(4-Bromo-2-fluorophenyl)acetamide (CAS No. 326-66-9) is a prime example of such a strategic intermediate. Its unique trifunctionalized aromatic ring—featuring a bromine atom, a fluorine atom, and an acetamido group—offers a versatile platform for medicinal chemists. This guide provides an in-depth technical overview of its properties, synthesis, characterization, and critical applications, particularly highlighting its role in the synthesis of targeted cancer therapies.

Physicochemical and Structural Properties

This compound is a halogenated aromatic amide.[1] The presence of both bromine and fluorine imparts specific electronic properties and provides synthetic handles for diverse chemical transformations.[1] The acetamido group, a common pharmacophore element, can engage in crucial hydrogen bonding interactions within biological targets.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 326-66-9 | [1] |

| Molecular Formula | C₈H₇BrFNO | [1] |

| Molecular Weight | 232.05 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(=O)NC1=C(C=C(C=C1)Br)F | [1] |

| InChIKey | BCYGKMDWQBWUSC-UHFFFAOYSA-N | [1] |

| Density (Predicted) | 1.6±0.1 g/cm³ | |

| Boiling Point (Predicted) | 332.9±32.0 °C at 760 mmHg |

Synthesis and Purification: A Validated Approach

The most direct and common route to this compound is the acetylation of the corresponding aniline, 4-bromo-2-fluoroaniline. This reaction is a standard transformation in organic synthesis, valued for its high efficiency and selectivity.

Causality of Experimental Choices

The choice of acetic anhydride as the acetylating agent is driven by its high reactivity and the fact that the primary byproduct, acetic acid, is easily removed.[2] Pyridine is often used as a catalyst and a base to neutralize the acetic acid formed during the reaction, thereby driving the equilibrium towards the product.[3] The workup procedure involving an acidic wash (e.g., with 1 M HCl) is designed to remove any unreacted aniline and the pyridine catalyst by converting them into their water-soluble salts. Subsequent washes with saturated sodium bicarbonate and brine neutralize any remaining acid and remove water-soluble impurities, respectively.

Experimental Protocol: Representative Synthesis

This protocol is a representative procedure based on established methods for the acetylation of anilines.[2][3][4]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2-fluoroaniline (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon or Nitrogen).[3]

Step 2: Acetylation

-

Cool the solution to 0°C using an ice bath.

-

Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.[3]

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

Quench the reaction by the careful addition of methanol to consume any excess acetic anhydride.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]

Step 4: Purification

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

The crude product can be further purified by recrystallization or silica gel column chromatography to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural integrity of this compound is confirmed through a standard battery of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | Expected signals for the aromatic protons (multiplets), the amide proton (broad singlet), and the methyl protons of the acetyl group (singlet around 2.2 ppm). | [2] |

| ¹³C NMR | Expected signals for the aromatic carbons, the carbonyl carbon of the amide (around 168-170 ppm), and the methyl carbon. | |

| IR Spectroscopy (KBr) | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1665 cm⁻¹), and C-Br/C-F stretching in the fingerprint region.[5] | [5] |

| Mass Spectrometry (GC-MS) | Molecular ion peaks [M]+ and [M+2]+ with approximately equal intensity, characteristic of a monobrominated compound. Common fragments observed at m/z 189, 191, and 43. |

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a key building block in the synthesis of complex pharmaceutical agents. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The fluoro-substituent can enhance metabolic stability and binding affinity of the final drug molecule.

Case Study: Synthesis of Vandetanib (Caprelsa™)

A prominent example of its application is in the synthesis of Vandetanib, an FDA-approved kinase inhibitor for the treatment of medullary thyroid cancer.[6][7][8] Vandetanib functions by inhibiting multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET-tyrosine kinase.[8][9]

In the synthesis of Vandetanib, this compound is a precursor to the 4-anilinoquinazoline core of the drug.[9] The acetamido group is hydrolyzed to the free amine, which is then coupled with a substituted quinazoline moiety.

Caption: Role of the title compound in Vandetanib synthesis.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

Conclusion and Outlook

This compound is a testament to the critical role of well-designed intermediates in the advancement of medicinal chemistry. Its strategic combination of functional groups provides a robust and versatile platform for the synthesis of complex, high-value molecules like Vandetanib. As the demand for novel, targeted therapeutics continues to grow, the importance of such key building blocks will only increase, ensuring their continued relevance in the research and development pipelines of the pharmaceutical industry.

References

- PubChem. This compound. National Center for Biotechnology Information.

- PubChem. This compound | C8H7BrFNO | CID 67593.

- Organic Syntheses. Acetamide, N-bromo-.

- Gourdel, M., et al. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. RSC Advances.

- Google Patents. Preparation method of 2-bromo-4-fluoroacetanilide. CN104447382A.

- The Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride.

- GlycoPODv2. O-Acetylation using acetic anhydride in pyridine.

- PubChemLite. This compound (C8H7BrFNO).

- PubChem. 2-bromo-N-(4-fluorophenyl)acetamide | C8H7BrFNO | CID 532211.

- SpectraBase. Acetamide, N-(4-fluorophenyl)-2-bromo-.

- PubChem. N-(2-bromo-4-fluorophenyl)acetamide | C8H7BrFNO | CID 688184.

- PubChem. Vandetanib | C22H24BrFN4O2 | CID 3081361.

- ipl.org. Acetic Anhydride Reaction Lab Report.

- Passey, S., & Arora, K. K. A Convenient Laboratory Preparation of Acetanilide. Resonance.

- YouTube. acetylation aniline.

- PrepChem. Preparation of 4-bromo-2-fluoroaniline.

- PrepChem. Synthesis of 4-bromo-2-fluoroaniline.

- ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide.

- Google Patents. Preparation method of nintedanib key intermediate. CN113354599A.

- Ton, G. N., et al. Vandetanib: a novel targeted therapy for the treatment of metastatic or locally advanced medullary thyroid cancer. American Journal of Health-System Pharmacy.

- Gild, M. L., & Bullock, M. Vandetanib and the management of advanced medullary thyroid cancer. Current Opinion in Oncology.

Sources

- 1. This compound | C8H7BrFNO | CID 67593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Acetic Anhydride Reaction Lab Report | ipl.org [ipl.org]

- 5. rsc.org [rsc.org]

- 6. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Vandetanib: a novel targeted therapy for the treatment of metastatic or locally advanced medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vandetanib and the management of advanced medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of N-(4-Bromo-2-fluorophenyl)acetamide

Introduction

N-(4-Bromo-2-fluorophenyl)acetamide is a halogenated aromatic amide that serves as a crucial intermediate and building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and an ortho-fluorine atom on the phenyl ring, imparts specific steric and electronic properties that are of significant interest to researchers in drug development. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, provides validated protocols for property determination, and offers insights grounded in extensive data analysis, ensuring a comprehensive and practical understanding of this compound.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is defined by its specific molecular structure, from which all its other properties derive.

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 326-66-9 | [1][2][3] |

| Molecular Formula | C₈H₇BrFNO | [1][2] |

| Molecular Weight | 232.05 g/mol | [1][2] |

| IUPAC Name | This compound | [2][3] |

| Common Synonyms | 4'-Bromo-2'-fluoroacetanilide, N-Acetyl-4-bromo-2-fluoroaniline | [1][2] |

| SMILES | CC(=O)NC1=C(C=C(C=C1)Br)F | [2][3] |

| InChIKey | BCYGKMDWQBWUSC-UHFFFAOYSA-N |[1][2] |

Synthesis and Purification

The most direct and common synthesis of this compound is through the N-acylation of its corresponding aniline precursor, 4-bromo-2-fluoroaniline. This reaction is a cornerstone of amide synthesis, valued for its high efficiency and reliability.

Expertise & Causality: The choice of acetylating agent—typically acetic anhydride or acetyl chloride—influences the reaction conditions. Acetic anhydride is often preferred in a laboratory setting as its byproduct, acetic acid, is less corrosive and more easily removed than the hydrogen chloride gas generated when using acetyl chloride. If acetyl chloride is used, the inclusion of a non-nucleophilic base (e.g., triethylamine or pyridine) is critical to neutralize the HCl byproduct, drive the reaction to completion, and prevent protonation of the starting aniline.

Caption: General workflow for the synthesis of this compound.

Protocol 2.1: Synthesis via N-Acylation

This protocol describes a self-validating system where the purity of the final product is confirmed by its sharp melting point.

-

Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-bromo-2-fluoroaniline in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate, approx. 10 mL per gram of aniline).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

-

Acylation: Add 1.1 equivalents of acetic anhydride dropwise to the stirred solution. Rationale: A slight excess of the acetylating agent ensures the complete consumption of the starting aniline.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Workup: Once complete, pour the reaction mixture into a separatory funnel containing deionized water. If an acidic byproduct is present (e.g., from using acetyl chloride), use a saturated sodium bicarbonate solution to neutralize the mixture until effervescence ceases.

-

Extraction: Extract the aqueous layer three times with the same organic solvent used for the reaction.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification & Validation: The resulting crude solid should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). The pure product will appear as crystalline needles. The purity is validated by observing a sharp, un-depressed melting point range that matches the literature value.

Core Physicochemical Properties

The physicochemical properties of a compound are paramount, dictating its behavior in both chemical and biological systems. These parameters are critical for designing formulations, predicting absorption and distribution, and ensuring material compatibility.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes & Source(s) |

|---|---|---|

| Physical State | Solid, typically white to off-white crystalline powder. | [4] |

| Melting Point | 158-160 °C | Experimental value.[1] |

| Boiling Point | Data not available | High melting point suggests boiling point is >300°C. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, acetone). Poorly soluble in nonpolar solvents (e.g., hexane). | General assessment based on structure.[4] |

| Predicted XLogP | 2.0 | A measure of lipophilicity.[5] |

Melting Point Analysis

Trustworthiness: The melting point is a fundamental and highly reliable indicator of a crystalline solid's purity. A pure compound exhibits a sharp melting range (typically < 2°C), whereas impurities will depress and broaden this range. Therefore, melting point determination is a primary, self-validating method for purity assessment post-synthesis.

Protocol 3.1.1: Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry, recrystallized product.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the apparatus rapidly to about 20°C below the expected melting point (158°C). Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. For a pure sample, this range should be narrow and fall within the 158-160°C window.[1]

Solubility Profile

Expertise & Causality: The solubility of this compound is governed by the interplay of its polar amide group and its relatively nonpolar bromofluorophenyl ring. The amide group's ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) facilitates its dissolution in polar solvents. Conversely, the large, hydrophobic aromatic ring limits its solubility in water and promotes it in less polar organic solvents. This profile is critical for selecting appropriate solvents for reactions, purification, and formulation for biological screening (e.g., preparing stock solutions in DMSO).

Caption: Workflow for semi-quantitative solubility assessment.

Protocol 3.2.1: Qualitative Solubility Assessment

-

Preparation: Place approximately 5-10 mg of the compound into separate, labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., Water, Ethanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO), Hexane).

-

Agitation: Vigorously agitate each tube using a vortex mixer for 30 seconds.

-

Observation: Visually inspect each tube for dissolution. Classify as 'freely soluble' (clear solution), 'partially soluble' (some solid remains but solution is not clear), or 'insoluble' (majority of solid remains undissolved). This provides a practical solubility profile for selecting appropriate solvent systems.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an electronic and vibrational "fingerprint" of the molecule, serving as the definitive method for structural confirmation.

Table 3: Summary of Key Spectroscopic Data

| Technique | Key Features and Expected Values | Source(s) |

|---|---|---|

| ¹H NMR | Signals for methyl protons (~2.2 ppm), aromatic protons (7.0-8.5 ppm), and amide proton (>8.0 ppm, broad). Aromatic signals will show coupling to fluorine. | [2] |

| FTIR (KBr) | N-H stretch (~3300 cm⁻¹), Amide I (C=O stretch, ~1670 cm⁻¹), Amide II (N-H bend, ~1550 cm⁻¹), C-F stretch (~1250 cm⁻¹), C-Br stretch (<700 cm⁻¹). | [2] |

| Mass Spec (GC-MS) | Molecular Ion (M⁺) peak showing characteristic M and M+2 isotopic pattern for bromine. Key fragments observed at m/z = 189/191 ([M-CH₂CO]⁺) and 141. |[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, the ¹H NMR spectrum is particularly informative. The acetyl methyl group (CH₃) will appear as a singlet around 2.2 ppm. The three aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The amide (N-H) proton typically appears as a broad singlet at a downfield shift (>8.0 ppm), and its integration confirms the presence of a single proton.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. The spectrum provides rapid confirmation of the key amide functionality. The most prominent peaks are the sharp N-H stretch and the very strong carbonyl (C=O) stretch of the amide, often called the "Amide I band." The presence of the C-F and C-Br bonds will also give rise to characteristic absorptions in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern. A key diagnostic feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as two peaks of nearly equal intensity separated by 2 m/z units (M and M+2), which is a definitive indicator of a monobrominated compound. Common fragmentation includes the loss of a ketene molecule (CH₂=C=O), leading to a prominent fragment ion corresponding to the 4-bromo-2-fluoroaniline precursor.[2]

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound. The following information is derived from the Globally Harmonized System (GHS) classifications and safety data sheets.

Table 4: GHS Hazard and Precautionary Information

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Hazard Statements | H302 | Harmful if swallowed. | [2] |

| H315 | Causes skin irritation. | [2] | |

| H319 | Causes serious eye irritation. | [2] | |

| H335 | May cause respiratory irritation. | [2] | |

| Precautionary Statements | P261 | Avoid breathing dust. | [2] |

| P280 | Wear protective gloves/eye protection. | [2] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[2] |

-

Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C in a refrigerator is recommended.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties. Its melting point of 158-160°C serves as a reliable benchmark for purity. The compound's solubility profile, favoring polar organic solvents, is consistent with its molecular structure containing both polar amide and nonpolar aromatic functionalities. Its spectroscopic signatures in NMR, IR, and MS are unambiguous and provide definitive structural confirmation. A comprehensive understanding of these properties, coupled with robust protocols for their validation and safe handling, is indispensable for any researcher utilizing this versatile compound in their scientific endeavors.

References

- CAS Common Chemistry. This compound. CAS, a division of the American Chemical Society. [Link]

- Solubility of Things. N-(4-bromophenyl)-2-fluoroacetamide | Solubility. [Link]

- PubChem. This compound | C8H7BrFNO | CID 67593.

- PubChem. Acetamide, N-(4-bromophenyl)-2-fluoro- | C8H7BrFNO | CID 9593.

- PubChem. 2-bromo-N-(4-fluorophenyl)acetamide | C8H7BrFNO | CID 532211.

- He, W., Zhang, R., & Cai, M. (2016). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. The Royal Society of Chemistry. [Link]

- National Center for Biotechnology Information. 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide.

- SpectraBase. Acetamide, N-(4-fluorophenyl)-2-bromo- - Optional[Vapor Phase IR] - Spectrum. John Wiley & Sons, Inc. [Link]

- Organic Syntheses. Acetamide, N-bromo-. Organic Syntheses, Inc. [Link]

- PubChemLite. This compound (C8H7BrFNO). Université du Luxembourg. [Link]

- PubChem. N-(2-bromo-4-fluorophenyl)acetamide | C8H7BrFNO | CID 688184.

- PrepChem.com.

- Pharmaffiliates. This compound | CAS No : 326-66-9. [Link]

- Matrix Fine Chemicals. This compound | CAS 326-66-9. [Link]

- SpectraBase. 2-Amino-N-(4-bromo-2-fluorophenyl)acetamide, N-acetyl- - Optional[13C NMR]. John Wiley & Sons, Inc. [Link]

- NIST. Acetamide, N-(4-bromophenyl)-. National Institute of Standards and Technology. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | C8H7BrFNO | CID 67593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 326-66-9 [matrix-fine-chemicals.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. PubChemLite - this compound (C8H7BrFNO) [pubchemlite.lcsb.uni.lu]

- 6. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to N-(4-Bromo-2-fluorophenyl)acetamide: A Key Intermediate in Modern Drug Discovery

Abstract

N-(4-Bromo-2-fluorophenyl)acetamide is a halogenated aromatic amide that has emerged as a pivotal structural motif and key synthetic intermediate in the field of medicinal chemistry. Its unique substitution pattern, featuring bromine and fluorine atoms on the phenyl ring, imparts specific physicochemical properties that are highly advantageous for developing targeted therapeutics. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthetic protocol, in-depth spectral analysis for structural confirmation, and its critical application as a building block in the synthesis of potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel pharmacologically active agents.

Core Molecular Attributes

This compound is identified by its precise molecular structure and associated chemical identifiers. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen), combined with the lipophilic and metabolically stable halogen substituents, defines its utility in drug design.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrFNO | PubChem[1] |

| Molecular Weight | 232.05 g/mol | PubChem[1] |

| Monoisotopic Mass | 230.96950 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 326-66-9 | PubChem[1] |

| Appearance | White to off-white solid (predicted) | - |

| XLogP3 (Predicted) | 2.3 | PubChem[1] |

Synthesis and Mechanism: The Acetylation of 4-Bromo-2-fluoroaniline

The most direct and industrially scalable synthesis of this compound involves the N-acetylation of 4-bromo-2-fluoroaniline. This reaction is a classic example of nucleophilic acyl substitution, where the lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.

The choice of acetic anhydride is often preferred in laboratory and process settings due to its lower cost, safer handling profile compared to the highly reactive and corrosive acetyl chloride, and the generation of acetic acid as a benign byproduct. The reaction typically proceeds efficiently in the presence of a mild base or can be run neat or in a suitable solvent.

Causality in Protocol Design:

-

Reagent Stoichiometry: A slight excess of acetic anhydride is used to ensure the complete consumption of the starting aniline, simplifying purification.

-

Solvent Choice: Acetic acid can serve as both a solvent and a catalyst, promoting the reaction while being easily removable. Alternatively, a non-protic solvent like dichloromethane (DCM) can be used with a base like triethylamine to sequester the acid byproduct.

-

Workup Procedure: The reaction is quenched with water to hydrolyze any remaining acetic anhydride. The product precipitates from the aqueous medium due to its low water solubility and can be isolated by simple filtration. This step is critical for separating the product from water-soluble byproducts like acetic acid and any salts formed.

-

Purification: Recrystallization from an ethanol/water mixture is an effective method for achieving high purity. The product is highly soluble in hot ethanol but sparingly soluble in cold water, allowing for the removal of more soluble impurities upon cooling.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-2-fluoroaniline (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethanol

-

Standard laboratory glassware, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluoroaniline (e.g., 19.0 g, 100 mmol).

-

Reagent Addition: Add glacial acetic acid (e.g., 50 mL) to dissolve the aniline. With stirring, add acetic anhydride (e.g., 10.4 mL, 110 mmol) dropwise to the solution.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Quench and Precipitation: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold deionized water (e.g., 500 mL) with vigorous stirring. A white precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove residual acetic acid.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

-

Purification (Optional): Recrystallize the crude solid from a hot ethanol/water mixture to yield the final product as a pure, crystalline solid.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Structural Elucidation and Spectral Analysis

Confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique, complementary information that, when combined, serves as a self-validating system for identity and purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

Expected ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

-

δ ~8.2 ppm (t, 1H): This downfield triplet corresponds to the proton on the aromatic ring ortho to the nitrogen (C6-H). Its chemical shift is influenced by the deshielding effect of the amide group and coupling to the adjacent fluorine and C5-H.

-

δ ~7.4 ppm (dd, 1H): This signal is assigned to the proton ortho to the bromine atom (C5-H).

-

δ ~7.1 ppm (dd, 1H): This upfield aromatic signal corresponds to the proton meta to the bromine (C3-H).

-

δ ~7.8 ppm (br s, 1H): A broad singlet for the amide proton (N-H). Its chemical shift can vary with concentration and solvent.

-

δ ~2.2 ppm (s, 3H): A sharp singlet integrating to three protons, characteristic of the acetyl methyl group (CH₃).

Expected ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

-

δ ~168-170 ppm: Carbonyl carbon (C=O).

-

δ ~155-158 ppm (d, ¹JCF): Aromatic carbon directly bonded to fluorine (C2), showing a large one-bond coupling constant.

-

δ ~125-135 ppm: Aromatic carbons (C1, C3, C5, C6).

-

δ ~115-120 ppm (d, ²JCF): Aromatic carbon ortho to fluorine (C1 or C3).

-

δ ~110-115 ppm: Aromatic carbon bonded to bromine (C4).

-

δ ~25 ppm: Acetyl methyl carbon (CH₃).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z Value | Interpretation |

| 231/233 | [M]⁺• Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br ratio is ~1:1). |

| 189/191 | [M - C₂H₂O]⁺• Loss of a ketene molecule (CH₂=C=O) via McLafferty-type rearrangement, a common fragmentation pathway for acetanilides. |

| 141 | [M - C₂H₂O - Br]⁺• Subsequent loss of a bromine radical from the 189/191 fragment. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 cm⁻¹ | N-H Stretch | Secondary Amide |

| ~1670 cm⁻¹ | C=O Stretch (Amide I) | Amide Carbonyl |

| ~1540 cm⁻¹ | N-H Bend (Amide II) | Secondary Amide |

| ~1500-1600 cm⁻¹ | C=C Stretches | Aromatic Ring |

| ~1250 cm⁻¹ | C-N Stretch | Amide |

| ~1200 cm⁻¹ | C-F Stretch | Aryl-Fluoride |

| ~600-700 cm⁻¹ | C-Br Stretch | Aryl-Bromide |

Application in Drug Discovery: A Precursor to Kinase Inhibitors

The primary and most significant application of this compound is as a key building block in the synthesis of kinase inhibitors.[2] Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

The N-(4-bromo-2-fluorophenyl) moiety is a privileged scaffold in this context.

-

The amide linkage provides a crucial hydrogen bonding point for anchoring the inhibitor within the ATP-binding pocket of the target kinase.

-

The fluorine atom can enhance binding affinity through favorable electrostatic interactions and often improves metabolic stability and membrane permeability.

-

The bromine atom serves as a versatile synthetic handle, enabling the introduction of further molecular complexity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.

A prominent example is its incorporation into the structure of Vandetanib , an approved inhibitor of VEGFR, EGFR, and RET tyrosine kinases used in the treatment of medullary thyroid cancer.[2] The N-(4-bromo-2-fluorophenyl) group is a fundamental part of the quinazoline core that defines Vandetanib's interaction with its target kinases.

Caption: Role as a key intermediate in kinase inhibitor synthesis.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

-

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is more than a simple chemical compound; it is a strategically designed building block that leverages the principles of medicinal chemistry to facilitate the development of sophisticated therapeutic agents. Its straightforward synthesis, well-defined spectroscopic signature, and, most importantly, its proven utility as a precursor to potent kinase inhibitors like Vandetanib, solidify its importance for researchers in drug discovery and development. A thorough understanding of its properties and synthesis is essential for its effective application in creating the next generation of targeted medicines.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- He, W., Zhang, R., & Cai, M. (2016).

- National Institutes of Health (NIH). (n.d.). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. PubChem.

- Gampa, V., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. National Institutes of Health.

Sources

Structure and IUPAC name of N-(4-Bromo-2-fluorophenyl)acetamide

An In-Depth Technical Guide to N-(4-Bromo-2-fluorophenyl)acetamide: Structure, Nomenclature, and Characterization

Executive Summary

This compound is a halogenated aromatic amide that serves as a valuable building block in synthetic organic chemistry. Its utility is particularly noted in the development of pharmaceutical agents and other complex organic molecules where the specific substitution pattern on the phenyl ring is crucial for biological activity or material properties. This guide provides a comprehensive technical overview of the compound, detailing its structural elucidation through systematic IUPAC nomenclature, outlining its key physicochemical and safety properties, presenting a robust synthesis protocol, and describing the analytical techniques used for its definitive characterization. This document is intended for researchers and professionals in drug discovery and chemical development who require a deep, practical understanding of this specific chemical entity.

Molecular Structure and IUPAC Nomenclature

A compound's name and structure are its most fundamental identifiers. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming that precisely describes the molecular architecture.

Deconstruction of the IUPAC Name

The name This compound is derived by identifying the parent structure and its substituents according to IUPAC rules[1].

-

Parent Chain: The core of the name is "acetamide." This indicates an amide derived from acetic acid, consisting of a carbonyl group (C=O) and a nitrogen atom (N), with a methyl group attached to the carbonyl carbon.

-

Substitution on Nitrogen (N-): The prefix "N-" signifies that a substituent is attached directly to the nitrogen atom of the amide.

-

The Phenyl Group: The substituent on the nitrogen is a "phenyl" group, which is a benzene ring attached as a functional group.

-

Phenyl Substituents: This phenyl ring is further substituted. The locants (numbers) describe the positions of these substituents relative to the point of attachment to the amide nitrogen (which is position 1 on the ring).

-

4-Bromo: A bromine atom is located at the 4th position of the phenyl ring.

-

2-fluoro: A fluorine atom is located at the 2nd position of the phenyl ring.

-

Combining these components logically results in the full IUPAC name: this compound[1].

Structural Representation

The chemical formula is C₈H₇BrFNO, and its structure is unambiguously defined by the connectivity of its atoms[1][2]. The diagram below illustrates the key functional components of the molecule.

Caption: Key functional moieties within this compound.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is essential for its safe handling, storage, and application in experimental settings.

Key Properties

The following table summarizes the essential physicochemical data for this compound, compiled from authoritative chemical databases.

| Property | Value | Source |

| CAS Number | 326-66-9 | [1][3] |

| Molecular Formula | C₈H₇BrFNO | [1][2] |

| Molecular Weight | 232.05 g/mol | [1] |

| Monoisotopic Mass | 230.96950 Da | [1][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4'-Bromo-2'-fluoroacetanilide, N-Acetyl-4-bromo-2-fluoroaniline | [1][3][5] |

GHS Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. Researchers must consult the full Safety Data Sheet (SDS) before use.

-

Pictogram: Warning

-

Hazard Statements:

-

Precautionary Measures: Standard laboratory precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling within a chemical fume hood to avoid inhalation of dust or vapors.

Synthesis Protocol and Workflow

The most direct and common method for synthesizing N-aryl acetamides is the N-acetylation of the corresponding aniline. This process is reliable, high-yielding, and founded on well-established reaction mechanisms.

Causality in Experimental Design

The chosen protocol involves the reaction of 4-Bromo-2-fluoroaniline with acetic anhydride. Acetic anhydride is selected as the acetylating agent due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed during workup. A mild base, such as pyridine or triethylamine, is often included to neutralize the acetic acid formed, driving the reaction to completion. The workup procedure is designed to precipitate the organic product from the aqueous reaction mixture, followed by recrystallization to achieve high purity.

Representative Synthesis Protocol: N-acetylation of 4-Bromo-2-fluoroaniline

This protocol is a representative method based on standard organic chemistry principles and should be adapted and optimized as necessary.

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluoroaniline (e.g., 5.0 g, 1 equivalent) in a suitable solvent like dichloromethane (DCM) or ethyl acetate (30 mL).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirred solution, slowly add acetic anhydride (1.1 equivalents) dropwise over 5 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Aqueous Workup: Upon completion, pour the reaction mixture into 100 mL of cold water with stirring. The crude product may precipitate. If not, extract the aqueous layer with the reaction solvent (e.g., DCM, 3 x 30 mL).

-

Neutralization & Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure this compound as a solid.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis process.

Caption: A standard workflow for the synthesis and purification of the title compound.

Analytical Characterization and Structural Verification

The identity and purity of a synthesized compound must be confirmed through a combination of spectroscopic techniques. The data from these analyses serve as a self-validating system, where each piece of evidence must be consistent with the proposed structure.

Spectroscopic Data Correlation Diagram

The following diagram links the key structural features of this compound to their expected spectroscopic signatures.

Caption: Correlation of molecular structure with expected spectroscopic data.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms.

-

Methyl Protons (-CH₃): A singlet peak integrating to 3 hydrogens is expected around δ 2.2 ppm.

-

Aromatic Protons (Ar-H): Three protons on the phenyl ring will appear in the aromatic region (δ 7.2-8.2 ppm). Their signals will be complex multiplets due to coupling with each other and with the fluorine atom.

-

Amide Proton (-NH-): A broad singlet integrating to 1 hydrogen is expected, typically downfield (δ > 8.0 ppm), due to hydrogen bonding and quadrupole broadening from the nitrogen atom.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, all 8 carbon atoms are chemically distinct, and 8 signals are expected.

-

Methyl Carbon (-CH₃): An upfield signal around δ 25 ppm.

-

Aromatic Carbons (Ar-C): Six signals between δ 115-140 ppm. The carbons attached to fluorine and bromine will show characteristic splitting (C-F coupling) and electronic shifts.

-

Carbonyl Carbon (-C=O): A downfield signal characteristic of an amide carbonyl, expected around δ 169 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies[1].

-

N-H Stretch: A moderate to sharp peak around 3300 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Amide I Band (C=O Stretch): A strong, sharp absorption around 1670 cm⁻¹. This is one of the most prominent peaks in the spectrum.

-

Amide II Band (N-H Bend): A strong peak around 1550 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

-

Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). This results in two peaks of nearly equal intensity at m/z 231 and 233[1].

-

Key Fragmentation: A common fragmentation pathway for N-acetyl compounds is the loss of a ketene molecule (CH₂=C=O, 42 Da), which would result in a fragment ion corresponding to the parent aniline [M-42]⁺.

Conclusion

This compound is a precisely defined chemical structure whose identity can be unequivocally confirmed through a logical application of modern analytical techniques. Its IUPAC name provides a complete description of its atomic connectivity. A well-established synthetic route via N-acetylation provides reliable access to the material, and its structural integrity is validated by a cohesive set of data from NMR, IR, and Mass Spectrometry. This comprehensive understanding is paramount for its effective use in advanced research and development applications.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChemLite. (n.d.). This compound (C8H7BrFNO). University of Luxembourg.

- Pharmaffiliates. (n.d.). This compound.

- Global Substance Registration System (GSRS). (n.d.). This compound.

- FoodData Central. (n.d.). This compound. U.S. Department of Agriculture.

Sources

A Technical Guide to the Safe Handling of N-(4-Bromo-2-fluorophenyl)acetamide

This guide provides a comprehensive overview of the safety, hazards, and handling protocols for N-(4-Bromo-2-fluorophenyl)acetamide, designed for researchers, chemists, and professionals in drug development and chemical synthesis. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Compound Identification and Physical Properties

This compound is a halogenated aromatic amide commonly used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research. Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 4'-Bromo-2'-fluoroacetanilide, N-Acetyl-4-bromo-2-fluoroaniline | [1][2][3] |

| CAS Number | 326-66-9 | [1][2][4] |

| Molecular Formula | C8H7BrFNO | [1][2] |

| Molecular Weight | 232.05 g/mol | [1][2] |

| Appearance | Typically a solid (e.g., light yellow solid) | [5] |

| Storage | Store in a refrigerator at 2-8°C | [2] |

GHS Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve acute toxicity, skin and eye irritation, and respiratory irritation.[1] Adherence to the following classifications is mandatory for safe handling.

| GHS Classification | Hazard Code | Hazard Statement |

| Pictogram | Signal Word: Warning [1] | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |

| STOT, Single Exposure | H335 | May cause respiratory irritation[1] |

Key Precautionary Statements (Selected)

A comprehensive list of precautionary statements is available from the ECHA C&L Inventory.[1] The most critical for routine laboratory work include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6][7]

-

P270: Do not eat, drink or smoke when using this product.[1][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6][7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][6][7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6][7]

Risk Mitigation and the Hierarchy of Controls

Effective safety management requires a systematic approach to mitigating risk. The hierarchy of controls prioritizes strategies from most to least effective. For a solid chemical like this compound, this hierarchy is applied as follows:

-

Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous analogue should be considered if scientifically viable.

-

Engineering Controls: These are the primary means of protection. Because this compound may cause respiratory irritation and its toxicological properties are not fully elucidated, all manipulations must occur within a certified chemical fume hood.[1][9] This physically isolates the researcher from dust and vapors.

-

Administrative Controls: These are procedural controls, such as developing Standard Operating Procedures (SOPs), providing mandatory safety training, and restricting access to authorized personnel only.[6]

-

Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard but provides a barrier against exposure.

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures

Immediate action is required in case of exposure.

-

Inhalation: Remove the individual to fresh air immediately. [4][7]If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [6][7]* Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. [4][6][7]Seek medical attention if irritation develops or persists. [10]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [4][6][7]Remove contact lenses if present and easy to do. [6][7]Immediate medical attention is required. [6][10]* Ingestion: Do NOT induce vomiting. [11]Rinse the mouth thoroughly with water. [6][8]Never give anything by mouth to an unconscious person. [6]Call a physician or poison control center immediately. [6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam appropriate for the surrounding fire. [12][13]* Specific Hazards: Thermal decomposition can produce highly toxic and corrosive fumes, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride. [5][7]* Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode. [5][6]

Storage and Waste Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [4][5][9][14]The recommended storage temperature is 2-8°C (refrigerator). [2]Store away from incompatible materials such as strong oxidizing agents. [5]* Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. [6][8]Chemical waste must be collected in a designated, labeled, and sealed container. Do not dispose of down the drain.

Toxicological and Ecological Information

-

Ecological Profile: There is limited specific data available on the environmental impact of this compound. [14]However, related brominated and fluorinated aromatic compounds can be persistent and toxic to aquatic life. [8]Therefore, all releases to the environment must be avoided. [8][13]

References

- PubChem. (n.d.). Acetamide, N-(4-bromophenyl)-2-fluoro-. National Center for Biotechnology Information.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. National Center for Biotechnology Information.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Bromoacetanilide, 98%.

- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one.

- Pharmaffiliates. (n.d.). This compound.

- Pharos. (n.d.). Acetamide, N-(4-bromo-2-fluorophenyl)-.

Sources

- 1. This compound | C8H7BrFNO | CID 67593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Acetamide, N-(4-bromo-2-fluorophenyl)- - Pharos [pharos.habitablefuture.org]

- 4. fishersci.com [fishersci.com]

- 5. kishida.co.jp [kishida.co.jp]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

Synonyms for N-(4-Bromo-2-fluorophenyl)acetamide like 4'-Bromo-2'-fluoroacetanilide

A Comprehensive Technical Guide to N-(4-Bromo-2-fluorophenyl)acetamide

Introduction

This compound, also widely known by its synonym 4'-Bromo-2'-fluoroacetanilide, is a halogenated aromatic amide of significant interest to the scientific community. Its molecular architecture, featuring an acetanilide core functionalized with both bromine and fluorine atoms, makes it a highly valuable and versatile intermediate in organic synthesis. For researchers, scientists, and professionals in drug development, this compound serves as a critical building block for constructing more complex molecular entities.

The strategic placement of the halogen atoms provides distinct reactive handles for a variety of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents. The fluorine atom, a common bioisostere for hydrogen, can profoundly influence the physicochemical and pharmacological properties of a target molecule, often enhancing metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth technical overview of its nomenclature, properties, synthesis, analysis, applications, and safe handling procedures, grounded in authoritative scientific data.

Nomenclature and Identification

Accurate identification of a chemical entity is paramount for reproducible research. This compound is known by several names, and it is crucial to distinguish it from its structural isomers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Common Synonyms | 4'-Bromo-2'-fluoroacetanilide, 2'-Fluoro-4'-bromoacetanilide, N-Acetyl-4-bromo-2-fluoroaniline | [1][2] |

| CAS Number | 326-66-9 | [1][2] |

| Molecular Formula | C₈H₇BrFNO | [1][2] |

| Molecular Weight | 232.05 g/mol | [1][2] |

| Chemical Structure |  | PubChem |

A Note on Isomers: It is critical to differentiate the title compound (CAS 326-66-9) from its isomers, such as N-(2-bromo-4-fluorophenyl)acetamide (CAS 1009-22-9)[3][4][5] and N-(4-bromophenyl)-2-fluoroacetamide (CAS 351-05-3)[6], as the position of the substituents dramatically alters the molecule's reactivity and potential applications.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental setups.

| Property | Value | Source(s) |

| Appearance | White to off-white solid, powder, or crystals | [4] |

| Melting Point | 148-151 °C | [7] |

| Solubility | Soluble in Dichloromethane and Methanol | [4][5] |

| InChIKey | BCYGKMDWQBWUSC-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)NC1=C(C=C(C=C1)Br)F | [1] |

Synthesis and Mechanism

The most common and logical laboratory-scale synthesis of this compound involves the N-acetylation of the corresponding aniline precursor, 4-bromo-2-fluoroaniline. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol: Synthesis via Acetylation of 4-Bromo-2-fluoroaniline

This protocol describes a standard procedure for the synthesis of the title compound.

Materials:

-

4-Bromo-2-fluoroaniline

-

Acetic anhydride

-

Pyridine or Triethylamine (as a basic catalyst and acid scavenger)

-

Dichloromethane (DCM) or Ethyl Acetate (as solvent)

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluoroaniline (1.0 eq) in the chosen solvent (e.g., DCM).

-

Addition of Base: Add a catalytic amount of pyridine or 1.1 equivalents of triethylamine to the solution. The base is crucial as it neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.

-

Acetylation: Cool the mixture in an ice bath to 0 °C. Add acetic anhydride (1.1 eq) dropwise to the stirred solution. The exothermic nature of the reaction necessitates cooling to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution (to remove excess acetic anhydride and acid), and finally with brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in scientific research. A combination of spectroscopic and chromatographic techniques is employed for comprehensive validation.

| Technique | Purpose | Expected Results / Key Features | Source(s) |

| ¹H NMR | Structural Elucidation | Aromatic protons (multiplets), acetamide CH₃ (singlet ~2.2 ppm), and amide N-H (broad singlet). The coupling patterns of aromatic protons are influenced by both Br and F substituents. | [2][4] |

| ¹³C NMR | Carbon Skeleton Confirmation | Signals for the carbonyl carbon (~168-170 ppm), methyl carbon (~24 ppm), and distinct aromatic carbons, including characteristic C-F and C-Br signals. | [2][8] |

| Mass Spectrometry (MS) | Molecular Weight & Fragmentation | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragments are observed at m/z 189/191 ([M-COCH₂]⁺) and 141 ([M-COCH₂-Br]⁺). | [1][9] |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (Amide I band, ~1670 cm⁻¹), and N-H bending (Amide II band, ~1550 cm⁻¹). | [10] |

| HPLC | Purity Assessment | A single major peak on a reverse-phase column (e.g., C18) indicates high purity. The retention time is characteristic under specific method conditions (mobile phase, flow rate). | [4][11] |

Applications in Research and Development

The utility of this compound lies in its capacity to serve as a versatile precursor for high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[7][12][13]

Role as a Versatile Synthetic Building Block

The true value of this molecule is unlocked through the selective reactivity of its functional groups. The acetamide group provides a stable linkage, while the halogen atoms serve as handles for further elaboration.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of C-C, C-N, and C-O bonds to build molecular complexity.[7]

-

Modulation of Physicochemical Properties: The fluorine atom is a key element in drug design. Its high electronegativity and small size can alter the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.

This compound is particularly noted as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules where controlled substitution patterns are essential for biological activity.[7] While direct evidence is proprietary, its structure is analogous to precursors used in the synthesis of various kinase inhibitors, a critical class of oncology drugs.[14][15]

Logical Relationship Diagram

Caption: Role as a key intermediate for complex bioactive molecules.

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent.

-

Hazard Identification: this compound is classified with the following GHS hazards:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[16][17]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][18] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16][18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[16][17]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the molecular sciences. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable intermediate for researchers aiming to synthesize novel compounds with tailored biological or material properties. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, empowers scientists to leverage its full potential in advancing drug discovery and chemical research.

References

- Pharmaffiliates. This compound. [Link]

- PubChem. This compound | C8H7BrFNO | CID 67593. [Link]

- PubChem. Acetamide, N-(4-bromophenyl)-2-fluoro- | C8H7BrFNO | CID 9593. [Link]

- PubChem. 2-bromo-N-(4-fluorophenyl)acetamide | C8H7BrFNO | CID 532211. [Link]

- Patsnap. Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide. [Link]

- NIST WebBook. Acetamide, N-(4-fluorophenyl)-2-bromo-. [Link]

- PubChem. N-(2-bromo-4-fluorophenyl)acetamide | C8H7BrFNO | CID 688184. [Link]

- MySkinRecipes. 4'-Bromo-2'-fluoroacetanilide. [Link]

- Google Patents. CN107602407A - A kind of synthetic method of the fluoroacetanilide of 2 bromine 4.

- PubChemLite. This compound (C8H7BrFNO). [Link]

- SpectraBase. 2-Amino-N-(4-bromo-2-fluorophenyl)acetamide, N-acetyl- - 13C NMR. [Link]

- The Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]

- Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

- SIELC Technologies. Acetamide, N-(4-bromophenyl). [Link]

- PubChem. 4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167. [Link]

- Organic Syntheses. Acetamide, N-bromo-. [Link]

- SpectraBase. Acetamide, N-(4-fluorophenyl)-2-bromo- - Vapor Phase IR. [Link]

Sources

- 1. This compound | C8H7BrFNO | CID 67593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-(2-bromo-4-fluorophenyl)acetamide | C8H7BrFNO | CID 688184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biomall.in [biomall.in]

- 5. 2'-Bromo-4'-fluoroacetanilide CAS#: 1009-22-9 [amp.chemicalbook.com]

- 6. Acetamide, N-(4-bromophenyl)-2-fluoro- | C8H7BrFNO | CID 9593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4'-Bromo-2'-fluoroacetanilide [myskinrecipes.com]

- 8. spectrabase.com [spectrabase.com]

- 9. PubChemLite - this compound (C8H7BrFNO) [pubchemlite.lcsb.uni.lu]

- 10. rsc.org [rsc.org]

- 11. Acetamide, N-(4-bromophenyl)- | SIELC Technologies [sielc.com]

- 12. Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. aksci.com [aksci.com]

Topic: Potential Biological Activity of N-(4-Bromo-2-fluorophenyl)acetamide

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(4-Bromo-2-fluorophenyl)acetamide is a halogenated aromatic amide whose biological potential remains largely unexplored. However, the structural motifs it contains—a substituted phenyl ring and an acetamide group—are prevalent in a multitude of pharmacologically active compounds. The presence and specific positioning of the bromo and fluoro substituents are particularly noteworthy, as halogens are known to significantly modulate the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide synthesizes information from structure-activity relationship (SAR) studies of analogous compounds to hypothesize potential biological activities for this compound, focusing on anticancer, anti-inflammatory, and antimicrobial domains. We provide a comprehensive framework for the systematic evaluation of this compound, detailing robust, step-by-step experimental protocols for in vitro screening and preliminary mechanism-of-action studies. This document is intended to serve as a foundational resource for researchers aiming to investigate and unlock the therapeutic potential of this compound.

Introduction and Rationale

This compound (PubChem CID: 67593) is an organic compound with the molecular formula C₈H₇BrFNO.[1][2] The molecule belongs to the acetanilide class, characterized by an acetamide group linked to a phenyl ring. The phenyl ring is substituted with two halogen atoms: a bromine atom at position 4 and a fluorine atom at position 2.

The rationale for investigating this specific compound stems from the established importance of its constituent chemical features in medicinal chemistry:

-

The Acetamide Scaffold: Acetamide derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[3][4]

-

Halogenation: The introduction of halogens is a cornerstone of modern drug design. Fluorine, in particular, can enhance metabolic stability, improve binding affinity through unique electronic interactions, and increase membrane permeability.[5] Bromine, being larger and more polarizable, can also form strong halogen bonds and influence the compound's steric and electronic profile, which is crucial for receptor binding.[6]

-

Substitution Pattern: The relative positions of the functional groups are critical. The ortho-fluoro substituent can induce a conformational twist in the molecule, potentially locking it into a bioactive conformation or preventing unwanted metabolism.[7] The para-bromo substituent significantly alters the electronic distribution across the aromatic ring.

Given the scarcity of direct biological data on this compound, a predictive approach based on the structure-activity relationships (SAR) of analogous molecules is a logical starting point for its evaluation.

Structure-Activity Relationship (SAR) Insights and Hypothesized Activities

Analysis of structurally related phenylacetamide and halogenated compounds allows for the formulation of educated hypotheses regarding the potential bioactivity of this compound.

-

Influence of Halogen Position: SAR studies on related heterocyclic compounds have shown that substitutions at the 2-position of the phenyl ring can lead to unfavorable conformations and a decrease in potency, likely due to steric hindrance.[7] However, the small size of fluorine may mitigate this effect. Conversely, substitutions at the 4-position are often well-tolerated or beneficial. Studies have demonstrated that 4-bromo and 4-fluoro substituents can confer similar and significant potency in certain compound series.[7] This suggests the 4-bromo group in the target compound is a promising feature.

-

Electron-Withdrawing Groups: Research on aryl acetamide derivatives has indicated a preference for electron-withdrawing groups on the phenyl ring to enhance biological potency.[7] Both fluorine and bromine are electron-withdrawing, suggesting that this compound fits this profile.

-

Anticancer Potential: Phenylacetamide derivatives have been shown to possess antiproliferative effects on various human cancer cell lines.[8][9] The presence of halogens on the aromatic ring has been specifically linked to favorable anticancer activity.[3][4] Furthermore, the 4-bromophenyl moiety has been identified as essential for the anticancer activity in some molecular classes.[10] This strongly supports the hypothesis that this compound may exhibit cytotoxic effects against cancer cells.

-